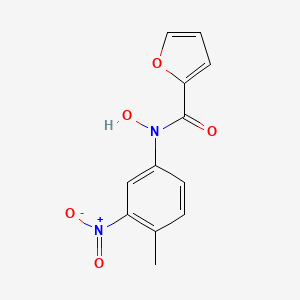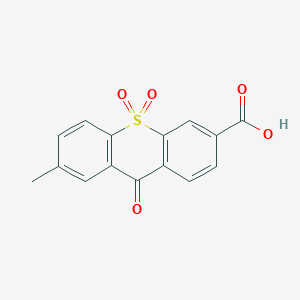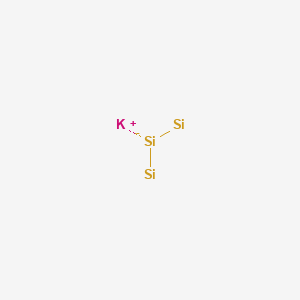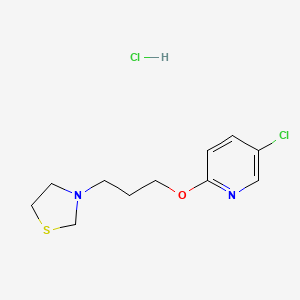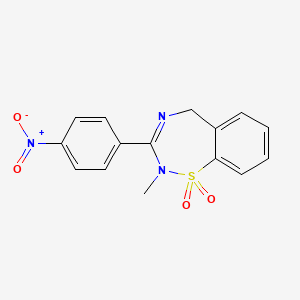![molecular formula C12H27NO4 B14659944 2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) CAS No. 40509-08-8](/img/structure/B14659944.png)
2,2'-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) is an organic compound with the molecular formula C12H26O5. It is characterized by the presence of two hydroxyl groups and an azanediylbis(methylene) linkage, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) typically involves the reaction of 2-ethylpropane-1,3-diol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{2-ethylpropane-1,3-diol} + \text{formaldehyde} + \text{ammonia} \rightarrow \text{2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol)} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may involve the use of catalysts and specific temperature and pressure conditions to enhance the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) involves its interaction with specific molecular targets and pathways. The hydroxyl groups and azanediylbis(methylene) linkage play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and other interactions with biomolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[Oxybis(methylene)]bis[2-ethylpropane-1,3-diol]
- 4,4’-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(Methylene) Bis(2-Methoxyphenol)
Uniqueness
2,2’-[Azanediylbis(methylene)]bis(2-ethylpropane-1,3-diol) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. The presence of both hydroxyl groups and an azanediylbis(methylene) linkage allows for diverse reactivity and applications compared to similar compounds .
Propriétés
Numéro CAS |
40509-08-8 |
|---|---|
Formule moléculaire |
C12H27NO4 |
Poids moléculaire |
249.35 g/mol |
Nom IUPAC |
2-[[2,2-bis(hydroxymethyl)butylamino]methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C12H27NO4/c1-3-11(7-14,8-15)5-13-6-12(4-2,9-16)10-17/h13-17H,3-10H2,1-2H3 |
Clé InChI |
ONXNWJGTULPYAD-UHFFFAOYSA-N |
SMILES canonique |
CCC(CNCC(CC)(CO)CO)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


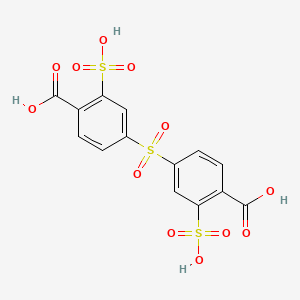

![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
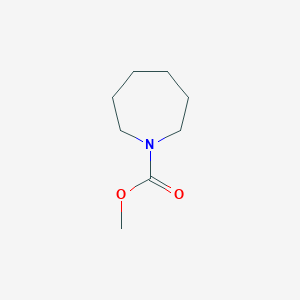
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
